molecular formula C10H5N3O2S2 B5507489 2-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione

2-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5507489
M. Wt: 263.3 g/mol
InChI Key: POHQXTLOKNHKCJ-UHFFFAOYSA-N
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Description

The compound “N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide” is a small molecule with the molecular weight of 175.24 . Another similar compound is “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid” with a molecular formula of C4H4N2O2S3 .


Synthesis Analysis

A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature .


Molecular Structure Analysis

The linear formula of “N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide” is C4H5N3OS2 . The molecular formula of “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid” is C4H4N2O2S3 .


Physical And Chemical Properties Analysis

The compound “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetic acid” has a density of 1.7±0.1 g/cm3, boiling point of 426.3±47.0 °C at 760 mmHg, and a flash point of 211.6±29.3 °C .

Scientific Research Applications

Anticancer Properties:

The compound “Oprea1_526367” (also known as “EU-0019332” or “2-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione”) has shown promise in the field of oncology. Researchers have explored its potential as an anticancer agent. Specifically:

Access to Research Results and Data:

The European Union has been actively working to improve access to research results, publications, and data for scientific purposes. A recent study evaluated the effects of the EU copyright framework on research and identified provisions relevant to research in EU data and digital legislation. The goal is to align the legal framework with scientific research and open data principles, benefiting policymakers, researchers, and research organizations .

Operational Research Applications:

Operational Research (OR) plays a crucial role in decision-making across various fields. OR methods, models, and algorithms have been applied to diverse contexts. While OR is not directly related to the specific compounds, it’s essential to mention its impact. OR applications cover functional and industry-specific areas, making it a valuable resource for practitioners in business, industry, and government .

Global Approach to Research and Innovation:

The EU recognizes the importance of global collaboration in research and innovation. Challenges like climate change and pandemics require worldwide cooperation. By pooling resources and knowledge, the EU aims to facilitate the creation and dissemination of innovative solutions. This approach emphasizes the relevance of research on a global scale .

Safety and Hazards

For “N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide”, the safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary targets of Oprea1_526367 are yet to be identified . The compound’s interaction with these targets plays a crucial role in its overall mechanism of action. Understanding these targets can provide insights into the compound’s therapeutic potential and the biological processes it may influence.

Mode of Action

The mode of action of Oprea1_526367 involves its interaction with its primary targets . These interactions can lead to various changes within the cell, influencing cellular processes and potentially leading to therapeutic effects.

Biochemical Pathways

Oprea1_526367 likely affects multiple biochemical pathways . These pathways could include metabolic sequences, enzymatic conversions, and gene expression among others. The downstream effects of these pathway alterations could have significant impacts on cellular function and overall health .

Pharmacokinetics

The pharmacokinetics of Oprea1_526367, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability . These properties can influence the compound’s therapeutic potential and safety profile. Detailed information on the pharmacokinetics of oprea1_526367 is currently limited .

Result of Action

The molecular and cellular effects of Oprea1_526367’s action are dependent on its interactions with its targets and its influence on biochemical pathways . These effects could range from changes in cellular metabolism to alterations in gene expression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_526367 . These factors could include the cellular environment, the presence of other compounds, and various external conditions. Understanding these influences can help optimize the use of Oprea1_526367 and enhance its therapeutic potential .

properties

IUPAC Name

2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2S2/c14-7-5-3-1-2-4-6(5)8(15)13(7)9-11-12-10(16)17-9/h1-4H,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHQXTLOKNHKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione

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